molecular formula C12H15NO2Si B1392875 7-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1261365-41-6

7-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No. B1392875
M. Wt: 233.34 g/mol
InChI Key: BTHBOCUKDGDVNA-UHFFFAOYSA-N
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Description

“7-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine” is a chemical compound with the empirical formula C12H15NO2Si . It has a molecular weight of 233.34 . The compound is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .


Molecular Structure Analysis

The SMILES string for this compound is CSi(C)C#Cc1cnc2OCCOc2c1 . This indicates that the compound contains a trimethylsilyl ethynyl group attached to a 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine core .

Scientific Research Applications

  • New Approaches to Functionalized Furopyridines :

    • Researchers developed methods to synthesize 2-substituted furo[3,2-b]pyridines and furo[2,3-b]pyridines, utilizing compounds like 2-(trimethylsilyl)furopyridines in palladium-catalyzed reactions. This is significant for creating functionalized chemical structures, potentially useful in various chemical syntheses (Arcadi et al., 2002).
  • Synthesis of Dihydro-1,4-dioxino[2,3-b]pyridine Derivatives :

    • Research showed the synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines from available starting materials. These derivatives are created through Smiles rearrangement, a key reaction in organic chemistry, highlighting the compound's role in creating diverse molecular structures (Soukri et al., 2000).
  • Potential as Drug Discovery Scaffolds :

    • A study on novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines revealed these compounds as attractive intermediates for preparing potential new therapeutic agents. This highlights the compound's potential in pharmaceutical research and drug development (Bartolomea et al., 2003).
  • Chemistry of Thienopyridines :

    • Research into the hydrolysis of related compounds, like thieno[2,3-b]pyridine derivatives, provides insight into the reaction mechanisms and kinetics of similar compounds. This is crucial for understanding the chemical behavior of complex heterocyclic systems (Klemm & Lu, 1991).
  • Synthesis and Characterization in Organic Chemistry :

    • The compound has been utilized in the synthesis and characterization of other complex organic molecules, demonstrating its versatility in organic synthesis and the formation of novel chemical structures (Al-taweel, 2002).

Safety And Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care. Use personal protective equipment, ensure adequate ventilation, and avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

2-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2Si/c1-16(2,3)7-4-10-8-11-12(13-9-10)15-6-5-14-11/h8-9H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHBOCUKDGDVNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=C(N=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801154769
Record name 1,4-Dioxino[2,3-b]pyridine, 2,3-dihydro-7-[2-(trimethylsilyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

CAS RN

1261365-41-6
Record name 1,4-Dioxino[2,3-b]pyridine, 2,3-dihydro-7-[2-(trimethylsilyl)ethynyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxino[2,3-b]pyridine, 2,3-dihydro-7-[2-(trimethylsilyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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